molecular formula C9H8BNO2S B12986546 (2-Phenyl-1,3-thiazol-5-yl)boronic acid CAS No. 941685-20-7

(2-Phenyl-1,3-thiazol-5-yl)boronic acid

Cat. No.: B12986546
CAS No.: 941685-20-7
M. Wt: 205.05 g/mol
InChI Key: ICEGEOGENFNGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylthiazol-5-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a thiazole ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylthiazol-5-yl)boronic acid typically involves the borylation of 2-phenylthiazole. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, in the presence of a base such as potassium acetate .

Industrial Production Methods: Industrial production of (2-phenylthiazol-5-yl)boronic acid may involve similar borylation techniques but on a larger scale. Continuous flow setups and optimized reaction conditions can enhance yield and efficiency. For example, the use of aryl Grignard reagents prepared from aryl bromides can facilitate the synthesis of aryl boronic acids in excellent yields .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylthiazol-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate, which facilitate the borylation process.

    Oxidizing Agents: For converting boronic acids to phenols.

Major Products:

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: Shares the boronic acid functional group but lacks the thiazole ring.

    Thiazolylboronic Acids: Compounds with similar structures but different substituents on the thiazole ring.

Properties

CAS No.

941685-20-7

Molecular Formula

C9H8BNO2S

Molecular Weight

205.05 g/mol

IUPAC Name

(2-phenyl-1,3-thiazol-5-yl)boronic acid

InChI

InChI=1S/C9H8BNO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6,12-13H

InChI Key

ICEGEOGENFNGQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(S1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.